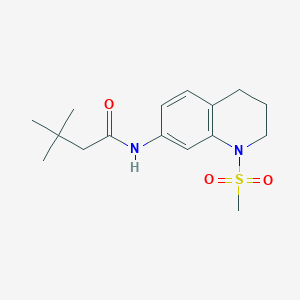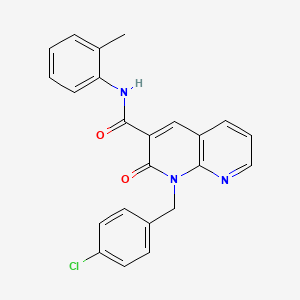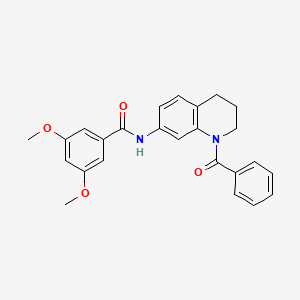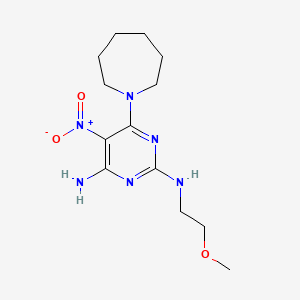![molecular formula C22H20FN3OS B14972407 6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972407.png)
6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This class of compounds is known for its diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . The presence of fluorine and methyl groups in the structure enhances its pharmacokinetic properties, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps :
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Fluorophenyl and Methyl Groups: These groups are introduced via nucleophilic substitution reactions using suitable fluorinated and methylated reagents.
Amidation Reaction: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole intermediate with 4-(propan-2-yl)aniline under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and microbial infections.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and signaling pathways involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens.
類似化合物との比較
Similar Compounds
- 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of fluorine and methyl groups, which enhance its pharmacokinetic properties and biological activity. This makes it a more potent and selective compound compared to its analogs.
特性
分子式 |
C22H20FN3OS |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-3-methyl-N-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C22H20FN3OS/c1-13(2)15-6-10-18(11-7-15)24-21(27)20-14(3)26-12-19(25-22(26)28-20)16-4-8-17(23)9-5-16/h4-13H,1-3H3,(H,24,27) |
InChIキー |
RSEPTJRNZWCFST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972332.png)
![1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972339.png)
![5-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B14972347.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972352.png)


![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972369.png)

![N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972387.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B14972389.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14972393.png)
![N-(2-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972411.png)
![N-(4-acetamidophenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972420.png)
